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molecular formula C6H4N2O2 B1279724 4-cyano-1H-pyrrole-2-carboxylic Acid CAS No. 80242-24-6

4-cyano-1H-pyrrole-2-carboxylic Acid

Cat. No. B1279724
M. Wt: 136.11 g/mol
InChI Key: SAEZQFNKTQKVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705042B2

Procedure details

The procedure of Example 53 was followed using 4-cyano-1H-pyrrole-2-carboxylic acid (as prepared in Example 2, 56 mg, 0.22 mmol) and 4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine (as prepared in Example 13, step (a), 61 mg 0.21 mmol). Purification of the resulting residue by silica gel preparative TLC eluting with 10% methanol in dichloromethane yielded 47 mg (55%) of the title compound as an off-white solid. 1H-NMR (400 MHz, CDCl3): δ 9.60 (br s, 1H), 8.30 (d, 1H, J=8.9), 7.24 (d, 1H, J=3.7 Hz), 7.21 (d, 1H, J=3.7 Hz), 6.79 (d, 1H, J=2.7 Hz), 6.73 (dd, 1H, J=8.9, 2.7 Hz), 3.20 (m, 4H), 3.00-2.97 (m, 2H), 2.76-2.70 (m, 2H), 2.59 (m, 4H), 2.37 (s, 3H), 1.85-1.82 (m, 2H), 1.56-1.46 (m, 2H), 1.07 (d, 3H, J=6.2 Hz). LC-MS (ESI, m/z): Calcd. for C23H31N6O, 407.3 (M+H); found: 407.2.
Quantity
56 mg
Type
reactant
Reaction Step One
Name
4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine
Quantity
61 mg
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:8]([OH:10])=O)[NH:6][CH:7]=1)#[N:2].[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[C:20]([N:27]3[CH2:32][CH2:31][CH:30]([CH3:33])[CH2:29][CH2:28]3)[CH:19]=2)[CH2:14][CH2:13]1>>[CH3:11][N:12]1[CH2:13][CH2:14][N:15]([C:18]2[CH:23]=[CH:22][C:21]([NH:24][C:8]([C:5]3[NH:6][CH:7]=[C:3]([C:1]#[N:2])[CH:4]=3)=[O:10])=[C:20]([N:27]3[CH2:32][CH2:31][CH:30]([CH3:33])[CH2:29][CH2:28]3)[CH:19]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
C(#N)C=1C=C(NC1)C(=O)O
Step Two
Name
4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine
Quantity
61 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])N1CCC(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the resulting residue by silica gel preparative TLC
WASH
Type
WASH
Details
eluting with 10% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC(=C(C=C1)NC(=O)C=1NC=C(C1)C#N)N1CCC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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